![molecular formula C20H21N3O5S B2914149 3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide CAS No. 477511-00-5](/img/structure/B2914149.png)
3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, such as “3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide”, involves the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of a base with a suitable solvent at temperatures between 30–100°C . The synthesized compounds are then characterized by Fourier-transform infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), elemental analysis, and mass spectroscopy studies .Molecular Structure Analysis
The molecular structure of “3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide” is represented by the formula C20H21N3O5S. Unfortunately, detailed structural analysis information is not available from the search results.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Diverse Chemical Synthesis : A range of benzofuran carboxamide derivatives have been synthesized, showcasing the chemical versatility of this class of compounds. Techniques such as the Ugi four-component reaction and microwave-assisted Rap-Stoermer reaction have been employed to create highly functionalized benzofuran-2-carboxamides, highlighting the adaptability of these compounds for various scientific applications (Han, Wu, & Dai, 2014).
- Structural Analysis : Molecular docking studies, along with structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, have been extensively investigated. These studies include DFT calculations and biological activity analysis through molecular docking, indicating the compounds' potential for therapeutic applications (Sagaama et al., 2020).
Biological Applications and Potency
- Carbonic Anhydrase Inhibition : Compounds related to benzofuran-2-carboxamides have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values. This suggests potential applications in treating conditions related to the dysregulation of these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
- Antimicrobial and Anti-inflammatory Activities : New benzofuran carboxamide derivatives have been evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. This indicates the potential of these compounds in developing new therapeutic agents targeting infectious and inflammatory diseases (Lavanya, Sribalan, & Padmini, 2017).
Potential Therapeutic Applications
- Ischemic Cell Death Inhibition : Certain benzofuran-2-carboxylic esters have shown significant potency as ischemic cell death inhibitors, indicating their potential in treating ischemic conditions, such as heart attacks or strokes (Suh et al., 2010).
- Cholinesterase Inhibitory Activity : Benzofuran-2-carboxamide-benzylpyridinium salts have been synthesized and evaluated as cholinesterase inhibitors. Some of these compounds have shown potent inhibitory activities, suggesting their use in treating neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in a variety of biochemical processes, including signal transduction, enzyme regulation, and cellular metabolism .
Pharmacokinetics
Factors such as its molecular weight, solubility, and chemical structure would likely influence its bioavailability .
Result of Action
It is likely that its interaction with its targets leads to changes in cellular function and potentially therapeutic effects .
properties
IUPAC Name |
3-[[4-(diethylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-23(4-2)29(26,27)14-11-9-13(10-12-14)20(25)22-17-15-7-5-6-8-16(15)28-18(17)19(21)24/h5-12H,3-4H2,1-2H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDULAMOSEOHMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(N,N-diethylsulfamoyl)benzamido)benzofuran-2-carboxamide |
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